molecular formula C18H19NO4S B6412841 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261941-09-6

3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412841
CAS RN: 1261941-09-6
M. Wt: 345.4 g/mol
InChI Key: DDWHSWMOWZJXQG-UHFFFAOYSA-N
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Description

3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (3M4P) is a synthetic molecule that has been used in a variety of research applications in the scientific community. It is a white, crystalline solid with a molecular weight of 234.3 g/mol and a melting point of 109-110°C. 3M4P is insoluble in water, but soluble in methanol, ethanol, and dimethylsulfoxide. It is a versatile compound that has been used in a variety of research applications, including enzymatic synthesis, drug delivery, and bioconjugation.

Scientific Research Applications

3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications, including enzymatic synthesis, drug delivery, and bioconjugation. It has been used in the synthesis of a variety of compounds, including peptides, nucleic acids, and small molecules. It has also been used in drug delivery applications, as it can be used to attach drugs to polymers or other molecules. Additionally, 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in bioconjugation applications, as it can be used to attach proteins, DNA, and other molecules to polymers or other molecules.

Mechanism of Action

3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% acts as a nucleophile in the Mitsunobu reaction, the Vilsmeier reaction, and the Ugi reaction. In the Mitsunobu reaction, 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% reacts with the pyrrolidinesulfonamide to form a product. In the Vilsmeier reaction, 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% reacts with the formaldehyde to form a product. In the Ugi reaction, 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% reacts with the amine to form a product.
Biochemical and Physiological Effects
3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2, and to reduce inflammation. Additionally, it has been shown to have anti-cancer effects, as it has been shown to reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of applications, including enzymatic synthesis, drug delivery, and bioconjugation. Additionally, it is relatively inexpensive and easy to obtain. However, 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% also has several limitations for use in laboratory experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is not very stable, and it can decompose over time.

Future Directions

The future of 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% research is promising, as it has been used in a variety of research applications and has shown a variety of biochemical and physiological effects. One potential future direction is the use of 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in drug delivery applications, as it can be used to attach drugs to polymers or other molecules. Additionally, 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% could be used in bioconjugation applications, as it can be used to attach proteins, DNA, and other molecules to polymers or other molecules. Additionally, 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% could be used in the synthesis of a variety of compounds, including peptides, nucleic acids, and small molecules. Finally, further research could be conducted to explore the potential therapeutic effects of 3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%, as it has been shown to have anti-cancer and anti-inflammatory effects.

Synthesis Methods

3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized using a variety of methods, including the Mitsunobu reaction, the Vilsmeier reaction, and the Ugi reaction. The Mitsunobu reaction is a two-step reaction that involves the reaction of 3-methyl-4-hydroxybenzoic acid with pyrrolidinesulfonamide in the presence of a base, such as triethylamine. The Vilsmeier reaction is a three-step reaction that involves the reaction of 3-methyl-4-hydroxybenzoic acid with pyrrolidinesulfonamide in the presence of a base, such as triethylamine, followed by the reaction of the resulting product with formaldehyde in the presence of a base, such as sodium hydroxide. The Ugi reaction is a four-step reaction that involves the reaction of 3-methyl-4-hydroxybenzoic acid with pyrrolidinesulfonamide in the presence of a base, such as triethylamine, followed by the reaction of the resulting product with formaldehyde and an amine, such as trimethylamine, in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

3-methyl-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-12-15(18(20)21)6-9-17(13)14-4-7-16(8-5-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWHSWMOWZJXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692339
Record name 2-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261941-09-6
Record name 2-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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